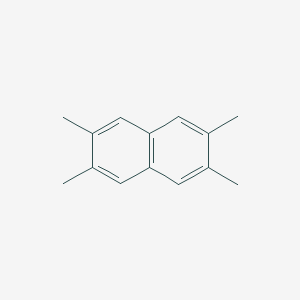

2,3,6,7-Tetramethylnaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,6,7-tetramethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-9-5-13-7-11(3)12(4)8-14(13)6-10(9)2/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEOHOUFXNEWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)C=C(C(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150397 | |

| Record name | 2,3,6,7-Tetramethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-40-3 | |

| Record name | 2,3,6,7-Tetramethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6,7-Tetramethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6,7-Tetramethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-tetramethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6,7-Tetramethylnaphthalene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PZZ7FQW85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2,3,6,7 Tetramethylnaphthalene

Established Synthetic Pathways for 2,3,6,7-Tetramethylnaphthalene

The construction of the this compound core has been achieved through several well-documented synthetic sequences. These routes often involve multiple steps, beginning from readily available starting materials.

Multi-Step Organic Synthesis Routes (e.g., via 2,3-Dimethylsuccinic Anhydride (B1165640) and o-Xylene)

A prominent and extensively studied method for the synthesis of this compound involves a five-step sequence starting from 2,3-dimethylsuccinic anhydride and o-xylene (B151617). researchgate.netoup.com This pathway is a modification of the Haworth synthesis, a classical method for producing polycyclic aromatic hydrocarbons. vedantu.com

The key steps in this synthesis are:

Friedel-Crafts Acylation: The synthesis commences with the Friedel-Crafts acylation of o-xylene with 2,3-dimethylsuccinic anhydride. researchgate.netoup.com This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), forms a keto acid intermediate. organic-chemistry.orgmasterorganicchemistry.com

Reduction: The keto group of the intermediate is then reduced to a methylene (B1212753) group. The Clemmensen reduction, using zinc amalgam and hydrochloric acid, is a common method for this transformation. vedantu.com

Intramolecular Cyclization: The resulting carboxylic acid undergoes an intramolecular cyclization reaction, often promoted by a strong acid such as polyphosphoric acid, to form a tetralone derivative. scispace.com

Second Reduction/Dehydration: The ketone function of the tetralone can be reduced to an alcohol, which is subsequently dehydrated to form a tetralin.

Aromatization: The final step involves the dehydrogenation of the tetralin intermediate to yield the aromatic this compound. thieme-connect.de This is often achieved by heating with a catalyst such as palladium on carbon.

This multi-step approach allows for the systematic construction of the desired substituted naphthalene (B1677914) system. acs.org

Regioselectivity and Stereochemical Control in Synthesis

The synthesis starting from 2,3-dimethylsuccinic anhydride introduces aspects of stereochemistry and regioselectivity that have been investigated. researchgate.netoup.com

2,3-Dimethylsuccinic anhydride exists as two diastereomers: a higher-melting threo form and a lower-melting erythro form. researchgate.net Research has shown that the stereochemistry of the starting anhydride influences the stereochemistry of the intermediates throughout the synthetic sequence. researchgate.net The threo isomer consistently leads to higher-melting intermediates, while the erythro isomer produces the lower-melting counterparts. researchgate.net The configurations of these intermediates have been confirmed using nuclear magnetic resonance (NMR) spectroscopy of the corresponding tetralin derivatives. researchgate.netoup.com

The Friedel-Crafts acylation step also presents challenges in regioselectivity. The acylation of o-xylene can potentially occur at two different positions, leading to isomeric products. Controlling the reaction conditions is crucial to favor the formation of the desired regioisomer that will ultimately lead to the 2,3,6,7-substitution pattern.

Optimization Strategies for Synthetic Efficiency

Optimizing the efficiency of the multi-step synthesis of this compound is crucial for its practical application. Research has focused on several aspects to improve yields and simplify procedures.

Key areas for optimization include:

Catalyst Choice: In the Friedel-Crafts acylation, the choice and amount of Lewis acid catalyst can significantly impact the reaction's outcome. organic-chemistry.org While aluminum chloride is common, other catalysts have been explored to improve regioselectivity and reduce side reactions. beilstein-journals.orgsigmaaldrich.com

Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that are optimized for each step of the synthesis to maximize the yield of the desired product and minimize the formation of byproducts. rsc.org

Purification Techniques: Efficient purification methods at each stage are essential to obtain high-purity intermediates, which is critical for the success of subsequent steps. Techniques such as crystallization and chromatography are commonly employed.

Development of Novel Synthetic Approaches to this compound

While the Haworth-type synthesis is well-established, the development of novel synthetic routes remains an active area of research. These new approaches often aim for higher efficiency, fewer steps, or the use of more environmentally benign reagents.

Alternative strategies that have been explored for the synthesis of substituted naphthalenes in general include:

Diels-Alder Reactions: The Diels-Alder cycloaddition offers a powerful tool for the construction of the naphthalene core. industrialchemicals.gov.au This approach involves the reaction of a suitable diene with a dienophile to form a six-membered ring, which can then be aromatized.

Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki and Sonogashira couplings, provide versatile methods for forming carbon-carbon bonds and could be adapted for the synthesis of tetramethylnaphthalene precursors.

Ring-Closing Metathesis: This powerful reaction has been used to synthesize a variety of cyclic and polycyclic systems and could potentially be applied to the synthesis of precursors to this compound.

While specific novel syntheses for this compound are not extensively detailed in the provided search results, the general advancements in synthetic organic chemistry offer potential avenues for its more efficient preparation.

Detailed Mechanistic Elucidation of Reactions Involving this compound

Understanding the reaction mechanisms of this compound is fundamental to predicting its reactivity and controlling the outcome of its chemical transformations.

Electrophilic Aromatic Substitution Reaction Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of naphthalene and its derivatives. pearson.comwordpress.com The introduction of four methyl groups onto the naphthalene core significantly influences its reactivity in EAS reactions.

The mechanism of EAS on this compound follows the general, well-established pathway for aromatic compounds: researchgate.net

Generation of the Electrophile: The reaction begins with the formation of a strong electrophile. For example, in nitration, the nitronium ion (NO₂⁺) is generated from nitric acid and sulfuric acid. pearson.com

Formation of the Arenium Ion (Sigma Complex): The electron-rich naphthalene ring attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized over the aromatic system.

Deprotonation: A weak base, such as water or the conjugate base of the acid catalyst, removes a proton from the carbon atom that formed the bond with the electrophile. This step restores the aromaticity of the naphthalene ring system, yielding the substituted product.

Investigation of Cycloaddition Reactions and Charge-Transfer Complex Formation

The highly symmetric and electron-rich nature of this compound makes it an intriguing substrate for cycloaddition reactions and the formation of charge-transfer (CT) complexes. Research in this area has unveiled its potential in synthesizing more complex molecular architectures and in understanding non-covalent interactions.

One of the key cycloaddition reactions involving a derivative of this compound is the Diels-Alder reaction. For instance, 2,3,6,7-tetramethylanthracene (B135766), a related polycyclic aromatic hydrocarbon, undergoes Diels-Alder reactions with benzyne (B1209423) intermediates to produce 2,3,6,7-tetramethyltriptycene derivatives. This highlights the reactivity of the substituted aromatic system and its utility as a precursor for triptycene-based structures.

Furthermore, the formation of charge-transfer complexes with various electron acceptors has been a subject of study. These complexes arise from the interaction between the electron-donating this compound and an electron-accepting molecule. The formation of a charge-transfer complex between tetramethylnaphthazarin, a derivative of this compound, has been structurally investigated using X-ray crystallography. molaid.com The photoconduction in solid molecular complexes, such as those of pyrene (B120774) with various acceptors, has been observed, with the intrinsic photoconduction arising at photon energies slightly higher than the energy gap for excitation to the conduction state. researchgate.net This phenomenon is relevant to the study of charge-transfer complexes involving substituted naphthalenes.

The electronic spectra of charge-transfer complexes involving related cyclophanes have shown remarkable transannular π-electronic interactions among the closely stacked chromophores. researchgate.net These interactions lead to characteristic bathochromism, hyperchromism, and broadening in the electronic spectra, which become more pronounced as the number of layers in the cyclophane increases. researchgate.net

Below is a table summarizing cycloaddition reactions involving derivatives of this compound.

| Reactant | Dienophile/Partner | Product Type | Ref |

| 2,3,6,7-Tetramethylanthracene | Benzyne intermediate | 2,3,6,7-Tetramethyltriptycene derivative | |

| Naphthalene | N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) | [4+2] Cycloadduct | researchgate.net |

Advanced Spectroscopic Characterization and Structural Analysis of 2,3,6,7 Tetramethylnaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For substituted naphthalenes, ¹H and ¹³C NMR are instrumental in confirming the substitution pattern and differentiating between various isomers.

The structural isomers of tetramethylnaphthalene each possess a unique pattern of hydrogen and carbon environments, leading to distinct NMR spectra. The number of signals, their chemical shifts (δ), integration values, and coupling patterns in ¹H NMR, along with the number of unique signals in ¹³C NMR, serve as fingerprints for each isomer.

For 2,3,6,7-tetramethylnaphthalene, the molecule exhibits a high degree of symmetry (D₂h point group). This symmetry dictates that there are only two distinct types of aromatic protons and two types of methyl protons. Consequently, the ¹H NMR spectrum is expected to be relatively simple. Similarly, the ¹³C NMR spectrum will show a reduced number of signals corresponding to the unique carbon atoms in the structure.

The differentiation from other isomers is clear when considering their respective symmetries. For instance, an isomer like 1,2,3,5-tetramethylnaphthalene (B14722400) would exhibit a greater number of distinct signals in both ¹H and ¹³C NMR spectra due to its lower symmetry. The principles of using NMR to distinguish between isomers are well-established, relying on the analysis of chemical shifts, signal multiplicity, and integration to match a spectrum to a specific molecular structure. magritek.comyoutube.comoxinst.com

Table 1: Predicted ¹H and ¹³C NMR Spectral Features for Isomer Differentiation This table is illustrative and based on general principles of NMR spectroscopy.

| Isomer | Expected No. of Aromatic ¹H Signals | Expected No. of Methyl ¹H Signals | Expected No. of Aromatic ¹³C Signals | Expected No. of Methyl ¹³C Signals |

| This compound | 2 | 2 | 3 | 2 |

| 1,4,5,8-Tetramethylnaphthalene (B15129683) | 1 | 1 | 2 | 1 |

| 1,2,3,5-Tetramethylnaphthalene | 4 | 4 | 10 | 4 |

Note: The actual number of signals can be influenced by the solvent and the spectrometer frequency.

Research on related polymethylnaphthalenes, such as 1,2,3,5,6,7-hexamethylnaphthalene, has demonstrated the utility of ¹H NMR in confirming substitution patterns, where specific chemical shifts are assigned to methyl groups at different positions on the naphthalene (B1677914) core. scispace.com

While standard ¹³C NMR provides isotropic chemical shifts (an average value), solid-state NMR can measure the principal values of the ¹³C chemical shift tensor. These tensor values (δ₁₁, δ₂₂, δ₃₃) are highly sensitive to the local electronic environment and three-dimensional structure of the carbon atom.

Studies on analogs such as 1,4,5,8-tetramethylnaphthalene have utilized the variable angle spinning technique to measure the principal values of the ¹³C chemical shift tensor for the aromatic carbons. researchgate.net These experimental values can be compared with ab initio calculations to provide a detailed understanding of the electronic structure and the orientation of the principal values within the molecular frame. The differences observed in the chemical shift principal values of substituted naphthalenes compared to the parent naphthalene molecule can be rationalized in terms of the strain introduced by the alkyl substituents. researchgate.net This methodology provides a more profound level of structural analysis than solution-state NMR alone and is applicable to the broader class of tetramethylnaphthalene analogs.

X-ray Crystallography and Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of this compound has been determined, providing unambiguous proof of its molecular geometry and intermolecular packing. google.comnih.gov

The crystallographic data, available through the Cambridge Structural Database (CSDC), reveals the bond lengths, bond angles, and planarity of the naphthalene core, as well as the conformation of the methyl groups. nih.gov Such studies are crucial for understanding how steric interactions from the methyl groups might induce subtle distortions in the aromatic system. For instance, studies on heavily substituted naphthalenes have shown significant distortion of the molecular framework due to steric hindrance. colab.ws

The solid-state structure of derivatives, such as triple-layered cyclophanes incorporating the this compound unit, has also been elucidated by X-ray analysis. oup.com These complex structures reveal how the naphthalene rings are oriented relative to each other, often exhibiting bent or twisted conformations due to the constraints of the molecular architecture. oup.com

Table 2: Crystallographic Data Reference for this compound

| Parameter | Value |

| Compound Name | This compound |

| CSDC Deposition Number | 635890 |

| Associated Publication DOI | 10.1021/jo061695a |

Data sourced from PubChem and the Cambridge Structural Database. nih.gov

Investigations of Electronic Absorption and Emission Characteristics of this compound

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides information about the electronic transitions within a molecule. The absorption spectrum is characteristic of the chromophore, in this case, the substituted naphthalene ring system.

The ultraviolet absorption spectrum of this compound has been reported in the literature. science-softcon.de A study on various polymethylnaphthalenes noted that the longest wavelength absorption peak for this compound appears at 325 nm. oup.com This is comparable to that of 2,6-dimethylnaphthalene (B47086) (326 nm), indicating that the methyl groups in the 2,3,6,7-positions have a relatively modest effect on the energy of the lowest electronic transition compared to other substitution patterns. oup.com In more complex systems, such as multilayered cyclophanes containing this unit, significant bathochromism (shift to longer wavelengths) and hyperchromism (increase in intensity) are observed, which are attributed to strong transannular π-electronic interactions between the stacked naphthalene rings. oup.com

While detailed studies on the fluorescence emission of isolated this compound are less common, the electronic absorption data is a prerequisite for understanding its potential emissive properties and for its use as a chromophore in larger molecular systems.

Computational Chemistry and Theoretical Studies on 2,3,6,7 Tetramethylnaphthalene

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. For aromatic systems like 2,3,6,7-tetramethylnaphthalene, these methods can elucidate the nature of the π-electron system and the influence of methyl substituents.

Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum chemical methodologies for studying organic molecules. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. unict.itarxiv.org DFT, on the other hand, utilizes the electron density to calculate the energy of a system and has become exceedingly popular due to its favorable balance of computational cost and accuracy. nih.govconicet.gov.ar

In the study of naphthalene (B1677914) derivatives, these methods are employed to compute a variety of molecular properties. For instance, the geometries, relative stabilities, and electronic excited states of dimethylnaphthalene (DMN) isomers have been calculated using both ab initio and DFT approaches. unict.it Such studies typically involve geometry optimization to find the minimum energy structure on the potential energy surface, followed by frequency calculations to confirm that the structure is a true minimum. nih.gov The choice of basis set, such as the 6-31G* or cc-pVDZ, is crucial for obtaining reliable results. unict.itnih.gov

Table 1: Representative Data from Quantum Chemical Calculations on Naphthalene Derivatives (Note: This table is illustrative of the types of data obtained from quantum chemical calculations on related naphthalene compounds, as direct data for this compound is not extensively published. The values are based on findings for dimethylnaphthalenes and other substituted naphthalenes.)

| Property | Method/Basis Set | Calculated Value for a Representative Naphthalene Derivative | Reference |

| Relative Energy | MP2/6-31G | ~0-1 kcal/mol (for stable isomers) | unict.it |

| Ionization Potential | B3LYP/6-31g(d) | ~7.9-8.4 eV | cdnsciencepub.com |

| Electronic Polarizability | B3LYP/6-31G | Varies with methyl group position | unict.it |

| ¹³C Chemical Shift Tensors | Ab initio | Good agreement with experimental values | researchgate.net |

Aromaticity is a key concept in understanding the stability and reactivity of this compound. Theoretical methods provide various indices to quantify the degree of aromaticity and electron delocalization. These include nucleus-independent chemical shift (NICS) calculations, which measure the magnetic shielding at the center of a ring system, and the analysis of electron localization functions (ELF).

Studies on substituted naphthalenes have shown that the bridgehead carbons exhibit extensive π-electron delocalization. researchgate.net This suggests that the naphthalene core of this compound retains a high degree of aromatic character. The methyl substituents, while influencing the electronic distribution through inductive and hyperconjugative effects, are not expected to disrupt the fundamental aromaticity of the bicyclic system. Calculations on related systems can help to understand the subtle electronic effects of the methyl groups on the delocalized π-electron cloud. ethernet.edu.et

Molecular Dynamics Simulations and Conformational Analysis

While the naphthalene core is largely planar, the methyl groups of this compound possess rotational degrees of freedom. Molecular dynamics (MD) simulations can be used to explore the conformational landscape and dynamics of this molecule over time. scirp.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes shape. scirp.org

For this compound, MD simulations could be employed to study the rotational barriers of the methyl groups and any potential out-of-plane distortions of the naphthalene ring system. Such simulations are particularly useful for understanding the behavior of the molecule in different environments, such as in solution or interacting with other molecules. Although specific MD studies on this compound are not prevalent in the literature, the methodology has been applied to related systems like trimethylnaphthalenes and other complex organic molecules, demonstrating its utility in conformational analysis. researchgate.netscirp.org

Theoretical Predictions of Reactivity and Mechanistic Pathways

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, theoretical calculations can identify the most likely sites for electrophilic or nucleophilic attack and map out the energy profiles of potential reaction pathways.

Reactivity indices derived from quantum chemical calculations, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions, can predict the regioselectivity of reactions. For electrophilic substitution, a common reaction for aromatic compounds, the positions with the highest electron density or the largest coefficients in the HOMO are generally favored. Studies on electrophilic substitution in methyl-substituted naphthalenes have shown that reactivity indices like superdelocalizability and localization energy are excellent predictors of the most reactive positions. cdnsciencepub.com

In the context of reactions like methylation, theoretical models can help to understand the observed product distributions. For example, in the alumina-catalyzed reaction of 2-naphthol (B1666908) with methanol, which produces various polymethylnaphthalenes, simple Hückel molecular orbital calculations were used to rationalize the preferential methylation at certain positions. lookchem.com Similar theoretical approaches could be applied to predict the reactivity of this compound in various chemical transformations.

Reactivity and Derivatization Chemistry of the 2,3,6,7 Tetramethylnaphthalene Scaffold

Strategies for the Functionalization of 2,3,6,7-Tetramethylnaphthalene

Functionalization of the this compound core can be achieved through several strategic approaches, targeting either the aromatic ring or the peripheral methyl groups.

One primary strategy involves electrophilic aromatic substitution , where the electron-rich naphthalene (B1677914) ring is attacked by an electrophile. A key example is Friedel-Crafts acylation, which has been used to introduce acyl groups onto tetramethyl-substituted tetrahydronaphthalene precursors, demonstrating a viable route for C-C bond formation at the aromatic ring. rsc.org

A second major strategy focuses on the modification of the existing methyl groups . Oxidation of these benzylic positions is a powerful method to introduce oxygen-containing functionalities. For instance, the methyl groups can be oxidized to form carboxylic acids, as seen in the synthesis of derivatives like this compound-1,4-dicarboxylic acid. This transformation converts the hydrocarbon scaffold into a more complex molecule with altered solubility and reactivity, suitable for applications in materials science or as a building block in further synthesis.

A third, more advanced strategy employs directed metalation . By using directing groups, it is possible to achieve high regioselectivity in the functionalization of the naphthalene system. For example, N,N-diethyl-O-naphthyl-2-carbamate can direct lithiation specifically to the 3-position, enabling subsequent electrophilic quenching to install substituents with high selectivity. smolecule.com While this example is for a different naphthalene derivative, the principle of using directing groups to overcome the challenges of regiocontrol in polysubstituted naphthalenes is a key modern strategy applicable to the this compound system.

Finally, hydrogenation of the aromatic system to form partially or fully saturated rings, such as tetralin or decalin derivatives, represents another functionalization pathway. These reduced scaffolds can then undergo a different set of reactions, allowing for the synthesis of non-aromatic structures like those found in the perfumery industry. google.comgoogle.com

Synthesis and Chemical Characterization of Novel this compound Derivatives

The synthesis of novel derivatives from this compound leverages the functionalization strategies discussed above to create a diverse range of new chemical entities.

The inherent structure of this compound serves as a foundational building block for more complex molecules. A prominent example is the synthesis of this compound-1,4-dicarboxylic acid. The preparation of this derivative typically involves the alkylation of a naphthalene precursor followed by an oxidation step to introduce the two carboxylic acid groups at the 1 and 4 positions. These carboxylic acid groups can be further derivatized; for example, reduction can convert them to alcohols, or they can be transformed into amides, such as this compound-1,4-dicarboxamide, which exhibits high thermal stability.

Another area of derivatization involves the partial reduction of the naphthalene core followed by further substitution. In the synthesis of a compound known as Ruzicka's hydrocarbon, a 1,2,3,4-tetrahydro-1,1,5,7-tetramethylnaphthalene intermediate is subjected to Friedel-Crafts acylation with 3-methylpentanoyl chloride, followed by reduction to yield the final, complex hydrocarbon structure. rsc.org This multi-step process highlights how the parent scaffold can be modified to build large, intricate molecules.

The table below summarizes key derivatives and their synthetic precursors.

| Derivative Name | Molecular Formula | Precursor | Key Transformation |

| This compound-1,4-dicarboxylic acid | C₁₆H₁₆O₄ | This compound | Oxidation |

| This compound-1,4-dicarboxamide | C₁₆H₁₈N₂O₂ | This compound-1,4-dicarboxylic acid | Amidation |

| Ruzicka's hydrocarbon | C₂₂H₃₆ | 1,2,3,4-Tetrahydro-1,1,5,7-tetramethylnaphthalene | Friedel-Crafts Acylation & Reduction rsc.org |

| cis-2-acetyl-1,2,3,4,5,6,7,8-octahydro-1,2,8,8-tetramethylnaphthalene | C₁₈H₂₈O | cis-1-[1,2-dimethyl-4(4-methyl-pent-3-enyl)-cyclohex-3-enyl]-ethanone | Lewis Acid Cyclization google.com |

Control of stereochemistry is crucial in the synthesis of complex molecules. Research has shown that the stereochemical outcome of reactions involving the tetramethylnaphthalene scaffold can be controlled.

The synthesis of this compound itself can be carried out with stereochemical consideration. One route starts from 2,3-dimethylsuccinic anhydride (B1165640) and o-xylene (B151617). oup.comoup.com The diastereomers of the starting anhydride (threo and erythro forms) lead to different diastereomers of the intermediates throughout the five-step synthesis, demonstrating that the stereochemistry of the precursor can be translated to the final product. oup.comoup.com

More complex stereoselective syntheses have been developed for natural products and other targets containing a substituted tetramethylnaphthalene core. For instance, a divergent and stereoselective synthesis of the natural product elegansin D has been reported. acs.org This process starts from (+)-sclareolide and involves the construction of a substituted tetramethylnaphthalene-1-carboxaldehyde intermediate, with careful control of stereocenters. acs.org

In the field of fragrances, the stereoselective synthesis of octahydronaphthalene derivatives is of significant interest. A process for preparing cis-2-acetyl-1,2,3,4,5,6,7,8-octahydro-1,2,8,8-tetramethylnaphthalene, a valuable perfumery ingredient, involves the cyclization of an acyclic precursor using a Lewis acid, which allows for the formation of specific isomers. google.comgoogle.com

In-depth Studies of Specific Chemical Transformations

The oxidative and reductive chemistry of the this compound scaffold is primarily dictated by the interplay between the aromatic core and the alkyl substituents.

Oxidative Chemistry: The this compound molecule itself shows a degree of stability towards oxidation. cymitquimica.com However, the methyl groups are susceptible to oxidation under specific conditions, which provides a key route for functionalization. The conversion of the parent hydrocarbon to this compound-1,4-dicarboxylic acid is a prime example of this reactivity, typically achieved using strong oxidizing agents that attack the benzylic positions. The resulting dicarboxylic acid can itself undergo further oxidation to form quinones or other oxidized derivatives. Research on the related isomer 1,3,6,8-tetramethylnaphthalene has shown that oxidation with sodium dichromate can convert the methyl groups into carboxylic acids, which can subsequently form an anhydride if two are in peri positions. cdnsciencepub.com

Reductive Chemistry: Reduction of the this compound system can target either the aromatic rings or functional groups on derivatives. The aromatic core can be hydrogenated to yield partially saturated tetralin (tetrahydronaphthalene) or fully saturated decalin (octahydronaphthalene) structures. rsc.orggoogle.com These reactions fundamentally alter the geometry and electronic properties of the molecule. For example, the synthesis of fragrance compounds like β-Georgywood involves the formation of an octahydro-tetramethylnaphthalene skeleton. google.com

In derivatives such as this compound-1,4-dicarboxylic acid, the carboxylic acid groups can be reduced to alcohols or aldehydes using standard reducing agents like lithium aluminum hydride. The Clemmensen reduction has also been employed in synthetic sequences leading to the tetramethylnaphthalene core, reducing a keto group to a methylene (B1212753) group. oup.com

The table below details specific oxidative and reductive transformations.

| Starting Material | Reagent(s) | Product(s) | Transformation Type |

| This compound | Strong Oxidizing Agent (e.g., KMnO₄) | This compound-1,4-dicarboxylic acid | Methyl Group Oxidation |

| This compound-1,4-dicarboxylic acid | Lithium Aluminum Hydride | Corresponding di-alcohol derivative | Carboxylic Acid Reduction |

| Naphthalene Core | Catalytic Hydrogenation | Tetrahydronaphthalene or Octahydronaphthalene derivatives | Aromatic Ring Reduction rsc.orggoogle.com |

| 3-(3,4-dimethylbenzoyl)-2,3-dimethylpropionic acid | Clemmensen Reduction (Zn(Hg), HCl) | 4-(3,4-dimethylphenyl)-2,3-dimethylbutyric acid | Ketone Reduction oup.com |

Electrophilic substitution reactions are fundamental to aromatic chemistry. For this compound, the four electron-donating methyl groups strongly activate the ring towards electrophiles.

Sulfonation: Direct studies on the sulfonation of this compound are not extensively reported in the surveyed literature. However, research on related polymethylnaphthalenes and alkanonaphthalenes provides insight into the expected reactivity. cdnsciencepub.comresearchgate.net The sulfonation of 1,4,5,8-tetramethylnaphthalene (B15129683) has been studied, indicating that such reactions are feasible on highly alkylated naphthalenes. researchgate.netcdnsciencepub.com For this compound, the positions available for substitution are C1, C4, C5, and C8. The methyl groups at C2, C3, C6, and C7 would direct an incoming electrophile to these positions. However, the steric hindrance from the adjacent methyl groups would significantly influence the regiochemical outcome, likely favoring substitution at the less hindered C1/C4/C5/C8 positions. The reaction conditions, such as the choice of sulfonating agent (e.g., SO₃ in dioxane or nitromethane), would also play a critical role in controlling the reaction. cdnsciencepub.com

Other Electrophilic Reactions: Friedel-Crafts acylation is a documented electrophilic substitution reaction for derivatives of this scaffold. The synthesis of Ruzicka's hydrocarbon from a tetrahydronaphthalene precursor involves acylation, demonstrating that C-C bonds can be formed at the aromatic ring under Lewis acid catalysis. rsc.org Halogenation, such as bromination, is another common electrophilic reaction. While not specifically detailed for this compound, studies on the analogous 2,3,6,7-tetramethylanthracene (B135766) suggest that functionalization at the aromatic core can be challenging and may require harsh conditions due to the steric effects of the methyl groups.

Alkylation and Methylation Processes, including Heterogeneous Catalysis

The introduction of additional alkyl and methyl groups onto the this compound scaffold is a key derivatization strategy. These reactions, typically proceeding via electrophilic aromatic substitution, are governed by the electronic and steric properties of the starting material, as well as the nature of the catalyst employed. The symmetrical substitution pattern of this compound offers a unique substrate for studying regioselectivity in further alkylation and methylation reactions.

The presence of four electron-donating methyl groups enhances the nucleophilicity of the naphthalene ring system, making it more reactive towards electrophiles compared to unsubstituted naphthalene. However, these existing substituents also exert significant steric hindrance, which plays a crucial role in directing the position of incoming alkyl or methyl groups. The vacant α-positions (1, 4, 5, and 8) are the primary sites for electrophilic attack. Theoretical and experimental studies on related methyl-substituted naphthalenes indicate that the most reactive positions are generally the α-positions adjacent to a methyl-substituted β-position.

Classical Friedel-Crafts alkylation conditions, employing alkyl halides with a Lewis acid catalyst like aluminum chloride (AlCl₃), can be used to introduce a variety of alkyl groups. The reaction proceeds through the formation of a carbocation, which then attacks the electron-rich naphthalene core. However, such homogeneous catalysis can lead to challenges in controlling polyalkylation and regioselectivity, and the catalyst can be difficult to separate from the reaction mixture.

In recent years, there has been a significant shift towards the use of heterogeneous catalysts, particularly zeolites and other microporous materials, for the alkylation of aromatic compounds. These solid acid catalysts offer several advantages, including ease of separation, reusability, and the potential for shape-selective catalysis. Shape selectivity arises from the well-defined pore structure of the catalyst, which can control which reactants can enter and which products can be formed and exit the catalyst's pores.

For the alkylation of this compound, the use of shape-selective catalysts is particularly relevant. The steric bulk of the existing methyl groups, combined with the spatial constraints of a zeolite's pores, can be leveraged to achieve high regioselectivity for a specific isomer of, for example, a pentamethylnaphthalene. Studies on the methylation of naphthalene and methylnaphthalenes have shown that zeolites like ZSM-5, SAPO-11, and H-beta are effective catalysts. The product distribution is highly dependent on the catalyst's pore dimensions and the acidity of the active sites. For instance, in the methylation of naphthalene, SAPO-11 has demonstrated high selectivity towards the formation of 2,6-dimethylnaphthalene (B47086) due to its specific pore structure.

The table below summarizes typical conditions for the methylation of naphthalene over various zeolite catalysts, which can be considered analogous for the methylation of this compound.

| Catalyst | Temperature (°C) | Pressure | Methylating Agent | Key Observations | Reference |

|---|---|---|---|---|---|

| SAPO-11 | 400-450 | Atmospheric | Methanol | High stability and selectivity for 2,6-DMN due to specific pore structure and weak acidity. | |

| Fe/ZSM-5 | 450-500 | Atmospheric | Methanol | High conversion of naphthalene and high selectivity for 2,6-DMN. | |

| Zr-modified Beta Zeolite | 400-500 |

Applications in Advanced Materials Science and Supramolecular Chemistry

Development of 2,3,6,7-Tetramethylnaphthalene for Organic Electronic Materials

The aromatic system of this compound makes it an intriguing candidate for use in organic electronic materials. cymitquimica.com Its derivatives are explored for applications where control over intermolecular interactions and photophysical properties is paramount.

A significant challenge in the development of luminescent organic materials is the phenomenon of aggregation-caused quenching (ACQ). In the solid state or in aggregates, planar aromatic molecules like naphthalene (B1677914) derivatives tend to form strong π-π stacking interactions, which create non-emissive excimer states and quench fluorescence. nih.gov Several strategies are employed to mitigate this effect in materials based on polycyclic aromatic hydrocarbons (PAHs).

One effective method is the introduction of bulky substituents. For instance, sterically demanding groups can inhibit close packing and π-π stacking, thereby preserving the emission properties of the chromophore in the solid state. While this compound itself has methyl groups that provide some steric hindrance, more complex derivatives are often designed to enhance this effect. Another successful strategy is co-assembly, where the PAH chromophore is assembled with a "molecular barrier" like octafluoronaphthalene. nih.gov This approach physically separates the chromophores, reducing the likelihood of quenching interactions.

While research on 2,3,6,7-tetramethylanthracene (B135766) explicitly highlights its use in preventing aggregation-induced quenching, the underlying principles are directly applicable to naphthalene-based systems. The goal is to isolate the chromophores electronically without disrupting the charge transport pathways necessary for device function.

Table 1: Strategies to Mitigate Aggregation-Caused Quenching (ACQ) in PAH-based Materials

| Strategy | Principle | Example Application |

|---|---|---|

| Steric Hindrance | Introduction of bulky functional groups to the aromatic core to physically prevent close π-π stacking. | Attaching phenyl groups to an anthracene (B1667546) core to inhibit homodimerization. |

| Co-Assembly | Mixing the chromophore with an inert "molecular barrier" to increase the distance between adjacent chromophores. | Co-crystallization of polycyclic aromatic hydrocarbons (PAHs) with octafluoronaphthalene. nih.gov |

| Molecular Encapsulation | Incorporating the chromophore into a larger host molecule or polymer matrix to isolate it. | Dispersing fluorescent dyes within a polymer film. |

| Structural Modification | Creating non-planar molecular geometries that disrupt efficient packing in the solid state. | Synthesis of molecules with inherent twists or bends, such as those in aggregation-induced emission (AIE) materials. rsc.org |

Derivatives of this compound hold potential for use in various optoelectronic devices. The aromatic core provides a pathway for charge transport, and its fluorescence characteristics are relevant for applications in organic light-emitting diodes (OLEDs) and organic photoconductors (OPCs). For example, related anthracene derivatives have been explored as sensitizers in organic photoconductors, which are key components in technologies like organic solar cells. The incorporation of such molecules can enhance device efficiency and performance. The inherent electronic and optical properties of the tetramethylnaphthalene scaffold make it a valuable platform for designing new materials for these advanced applications. cymitquimica.com

Supramolecular Assembly and Host-Guest Interactions of this compound Derivatives

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. Derivatives of this compound are excellent candidates for constructing such systems due to the well-defined geometry and electronic properties of the naphthalene unit.

Molecular recognition is the process by which molecules selectively bind to one another through a combination of non-covalent forces. In systems based on naphthalene, several key interactions are at play:

π-π Stacking: The electron-rich aromatic surfaces of naphthalene rings can stack on top of one another or with other aromatic systems, driven by attractive electrostatic and dispersion forces.

Hydrogen Bonding: Functional groups attached to the naphthalene core, such as amides, carboxylic acids, or triazoles, can act as hydrogen bond donors or acceptors, directing the assembly process with high specificity. mdpi.com

Charge-Transfer Interactions: When a naphthalene derivative with electron-donating properties (like methyl groups) interacts with an electron-accepting molecule, a charge-transfer complex can form, often resulting in a distinct color change. jst.go.jp

Hydrophobic Effects: In aqueous environments, the nonpolar naphthalene core is driven to associate with other hydrophobic guests or hosts to minimize its contact with water molecules. nih.gov

Ion-Dipole and Electrostatic Interactions: Introducing charged groups to the naphthalene scaffold allows for strong, directional interactions with oppositely charged ions or polar molecules. researchgate.netucl.ac.uk

These principles are leveraged to create complex host-guest systems. For example, naphthalene diimide amphiphiles can self-assemble with tunable chirality upon recognizing adenosine (B11128) phosphates. rsc.org Similarly, water-soluble macrocycles based on naphthalene units, known as prismarenes, can bind charged ammonium (B1175870) guests within their hydrophobic cavities. nih.gov

Table 2: Examples of Host-Guest Systems Based on Naphthalene Derivatives

| Host System | Guest Molecule(s) | Primary Driving Force(s) | Research Finding |

|---|---|---|---|

| Naphthalene Diimide Amphiphiles | Adenosine Phosphates | Molecular Recognition, Chirality | Formation of assemblies with tunable chirality upon guest binding. rsc.org |

| Water-Soluble Prism[n]arenes | Ammonium Guests | Hydrophobic Effect, Electrostatic Interactions | Enthalpically driven complexation, with binding forces dependent on host size and guest charge. nih.gov |

| Cyclic Bipyridinium Hosts | Naphthalene Carboxylic Acids | Charge-Transfer Interactions | Selective recognition of 2-naphthalene carboxylic acid derivatives over 1-substituted isomers. jst.go.jp |

Crystal engineering involves the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The rigid and predictable geometry of this compound derivatives makes them valuable tectons (building blocks) for this purpose.

A notable example involves the synthesis of 1,4,5,8-tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene (B14516686). researchgate.net This molecule can be further reacted with 1,4-diazabicyclo[2.2.2]octane (DABCO) to create a tetracationic host. researchgate.netucl.ac.uk This host molecule was found to interact with ferricyanide (B76249) and ferrocyanide anions, forming crystalline precipitates. researchgate.net X-ray analysis of one such complex revealed that the cationic arms of the host were arranged alternately above and below the distorted naphthalene plane, with water molecules playing an intimate role in the crystal structure. researchgate.netucl.ac.uk This demonstrates how the molecular information encoded in a this compound derivative can direct the formation of a complex, three-dimensional solid-state assembly.

Furthermore, this compound has been used as a starting material for the synthesis of multi-layered cyclophanes, which are molecules where two or more aromatic rings are held face-to-face by bridging groups. oup.com The synthesis of a triple-layered [2.2][2.2]naphthalenophane from this starting material provides a powerful model for studying the transannular π-electronic interactions that are crucial for designing advanced materials with novel electronic properties. oup.com

Integration of this compound into Polymer Science and Advanced Composite Materials

The structural characteristics of this compound and its derivatives make them valuable components for creating high-performance polymers and advanced composite materials. Their rigidity can enhance the thermal stability and mechanical strength of polymer backbones, while their aromatic nature can be exploited to introduce conductivity or specific recognition sites.

Derivatives of this compound can be functionalized to act as monomers for polymerization. For example, oxidation of the related 2,3,6,7-tetramethylanthracene yields a tetracarboxylic dianhydride, a key monomer for producing high-performance polyimides. A similar synthetic route could be envisioned for the naphthalene analogue.

The tetracationic derivatives formed from 1,4,5,8-tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene can be considered monomers for supramolecular polymers or key components in ion-exchange resins. researchgate.net Research has also shown the synthesis of polycationic thiol derivatives from bromomethyl naphthalenes, which can form self-assembled monolayers (SAMs) on gold surfaces. ucl.ac.uk These SAMs are a foundational technology for creating functional surfaces, sensors, and molecular electronics.

Moreover, this compound serves as a precursor in the multi-step synthesis of larger, complex hydrocarbon structures like "buckybowls" and carbon cages, which are fragments of fullerenes and represent a frontier in advanced materials. colab.ws

Table 3: Applications of this compound in Polymer and Materials Synthesis

| Derivative/Precursor | Resulting Material/System | Field of Application |

|---|---|---|

| This compound | Triple-Layered [2.2][2.2]Naphthalenophane | Supramolecular Chemistry, Model for Electronic Interactions oup.com |

| This compound | Precursor for C30H28 Hydrocarbon | Advanced Materials, Synthesis of "Buckybowls" and Carbon Cages colab.ws |

| 1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene | Polycationic Hosts for Anion Binding | Supramolecular Polymers, Crystal Engineering researchgate.netucl.ac.uk |

Environmental Chemical Perspectives and Geochemical Significance of Tetramethylnaphthalenes

Occurrence and Academic Detection of 2,3,6,7-Tetramethylnaphthalene in Environmental Matrices (e.g., Coal Extracts)

This compound is a polycyclic aromatic hydrocarbon (PAH) that has been identified in various environmental matrices, most notably in coal extracts. Its presence in these geological samples provides valuable information for geochemical studies.

The detection of this compound and other methylated naphthalenes in coal is often accomplished through advanced analytical techniques. Supercritical CO₂ extraction is one such method used to isolate these compounds from the complex organic matrix of coal. mdpi.com Following extraction, gas chromatography/mass spectrometry (GC/MS) is widely employed for the qualitative and quantitative analysis of the extracts, allowing for the specific identification of isomers like this compound. mdpi.com

Studies of coal from various origins have documented the presence of this compound. For instance, it has been identified in extracts from Shanxi anthracite coal. mdpi.com The distribution and relative abundance of methylated naphthalenes, including the 2,3,6,7-isomer, can serve as molecular indicators to assess the source of organic matter, the level of thermal maturity, and the lithology of the source rock. datapages.com

The following table summarizes the detection of this compound in a specific coal sample as reported in a study utilizing supercritical CO₂ extraction.

| Coal Type | Extraction Condition | Detected Compound | Relative Abundance (%) |

| Shanxi Coal (raw) | 40 °C | This compound | 0.46 |

| Shanxi Coal (EC40) | 60 °C | This compound | 0.95 |

| Data sourced from a study on the extraction effect of supercritical CO₂ on coal organic matter. mdpi.com |

Geosynthetic Mechanisms of Alkylated Naphthalenes in Natural Systems

Alkylated naphthalenes, including tetramethylnaphthalenes, are frequently found in geological samples like crude oils and sedimentary rocks. oup.com Their formation is often attributed to geosynthetic processes occurring over geological timescales, rather than direct inheritance from biological precursors. scispace.com The primary mechanisms believed to be responsible for the generation of these compounds are isomerization and disproportionation, which can be explained by aromatic electrophilic substitution. sysydz.net

Investigating Sedimentary Methylation Processes

Sedimentary methylation has been proposed as a key process to explain the existence of numerous methyl-substituted aromatic hydrocarbons, such as this compound, whose carbon skeletons are not directly traceable to common natural products. scispace.com This process involves the addition of methyl groups to an existing aromatic nucleus within the sedimentary environment.

Evidence for sedimentary methylation comes from the observation that crude oils and rock extracts with a high abundance of alkylnaphthalenes likely derived from natural products also show a correspondingly high abundance of their methylated counterparts. scispace.com This suggests that the latter are formed through the methylation of the former within the sediment. The presence of highly substituted compounds like 1,2,3,5,6,7-hexamethylnaphthalene, which has no obvious natural product precursor, further supports the hypothesis of a geosynthetic methylation process. scispace.com

Role of Clay Catalysis in Geochemical Transformations

Clay minerals play a crucial role in catalyzing various geochemical reactions, including the transformation of organic matter in sediments. oup.comscispace.comtaylorfrancis.com They can function as solid acid catalysts, possessing both Brønsted and Lewis acid sites, which facilitate reactions such as isomerization, a key process in the formation of stable alkylnaphthalene isomers. oup.comias.ac.in

The catalytic activity of clays (B1170129) like montmorillonite (B579905) and kaolinite (B1170537) has been shown to promote the isomerization of methylated naphthalenes. oup.comoup.com This is significant because the relative stability of naphthalene (B1677914) isomers is a key principle behind their use as maturity indicators. Naphthalenes with β-substituted methyl groups are thermodynamically more stable than those with α-substituents. oup.com Clay catalysis accelerates the conversion of less stable isomers to more stable ones.

The first step in this isomerization is the protonation of the aromatic ring, a process facilitated by the acidic nature of the clay minerals. oup.com Experiments have demonstrated that in the presence of montmorillonite, the isomerization of methylated naphthalenes proceeds more rapidly than in its absence. oup.com This suggests that the lithology of sedimentary rocks, specifically the presence of clay minerals, can significantly influence the maturation rate of organic matter. oup.comoup.com Therefore, when using methylated naphthalene ratios as maturity indicators, the mineralogy of the source rock must be considered. oup.com

The table below illustrates the effect of different minerals on the isomerization of 1-methylnaphthalene (B46632) (1-MN) to 2-methylnaphthalene (B46627) (2-MN), highlighting the catalytic role of certain clays.

| Mineral Present | Temperature (°C) | Time (h) | Isomerization (1-MN to 2-MN) |

| Montmorillonite | 350 | 24 | Occurred |

| Kaolinite | 350 | 24 | Occurred (less than montmorillonite) |

| Sericite | 350 | 24 | Occurred (less than kaolinite) |

| CaCO₃ | 350 | 24 | Did not occur |

| Data adapted from experimental studies on clay-catalyzed thermal isomerization of methylated naphthalenes. oup.com |

Future Research Directions and Emerging Paradigms in 2,3,6,7 Tetramethylnaphthalene Chemistry

Identification of Unexplored Reactivity and Novel Synthetic Frontiers

While synthetic routes to 2,3,6,7-tetramethylnaphthalene have been established, there remains considerable scope for the discovery of novel reactivity and the development of more efficient and versatile synthetic methodologies.

Future research in this area could focus on several key aspects. The development of novel synthetic strategies that offer improved yields, reduced step counts, and greater substrate scope is a primary objective. amanote.com For instance, exploring modern cross-coupling reactions or C-H activation methodologies could provide more direct access to the this compound core and its derivatives. A reported synthesis of this compound involves a five-step process starting from 2,3-dimethylsuccinic anhydride (B1165640) and o-xylene (B151617).

Furthermore, the full range of chemical transformations that the this compound scaffold can undergo is yet to be comprehensively explored. Investigations into its electrophilic and nucleophilic substitution reactions, as well as its potential as a ligand in organometallic chemistry, could unveil new and unexpected reactivity patterns. The electrochemical properties of this compound have been a subject of study, and further exploration in this area could lead to applications in electro-organic synthesis. acs.org

Table 1: Selected Synthetic Approaches for Substituted Naphthalenes

| Starting Materials | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Benzylidene tetralones | 1) H₂, 10% Pd/C; 2) NaBH₄, EtOH; 3) 6 M HCl; 4) 10% Pd/C, triglyme | Benzyl substituted naphthalenes | nih.gov |

| o-xylene and dimethoxymethane | Anhydrous ferric chloride, dilute sulfuric acid | 2,3,6,7-tetramethylanthracene (B135766) | google.com |

Application of Advanced Analytical Techniques for Complex Naphthalene (B1677914) Systems

The detailed characterization of this compound and its derivatives, particularly in complex matrices, necessitates the application of advanced analytical techniques. High-performance liquid chromatography (HPLC) has proven effective for the quantitative analysis of naphthalene and its hydroxylated metabolites, 1-naphthol and 2-naphthol (B1666908), in geothermal fluids. nih.gov This methodology, often coupled with solid-phase extraction (SPE) for sample pre-concentration, provides a sensitive and rapid means of analysis. nih.gov

Future research should leverage a broader suite of advanced analytical methods to gain deeper insights into the structure, properties, and behavior of complex systems containing this compound. High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are crucial for the unambiguous structure elucidation of novel derivatives and their reaction products. The development of new analytical techniques is critical for biomedical research and clinical diagnosis, highlighting the importance of these methods. iaea.org

Furthermore, techniques such as X-ray crystallography can provide precise information on the solid-state packing and intermolecular interactions of this compound-based materials, which is vital for understanding their functional properties. The combination of various spectroscopic and chromatographic techniques will be essential for a comprehensive understanding of these complex naphthalene systems.

Rational Design Principles for this compound-based Functional Materials

The unique electronic and steric properties of the this compound core make it an attractive building block for the rational design of novel functional materials. Naphthalene derivatives are integral components in a wide range of applications, including synthetic drugs, dispersants, and dyes. lifechemicals.com The principles of rational design, often aided by computational modeling, can be applied to tailor the properties of this compound-based materials for specific applications.

In the realm of supramolecular chemistry, the this compound scaffold can be incorporated into host-guest systems and self-assembling architectures. The methyl groups can influence the solubility, processability, and intermolecular interactions of the resulting materials. The rational design of naphthalene-based molecules has also been employed in the development of DNA interactive agents, demonstrating the versatility of this structural motif. uaeu.ac.aenih.gov

Table 2: Potential Applications of Functionalized Naphthalenes

| Application Area | Example Compound Type | Desired Properties |

|---|---|---|

| Organic Electronics | Naphthalene diimides | High electron mobility, air stability |

| Drug Discovery | Naphthalene-based inhibitors | Specific binding affinity, good pharmacokinetic profiles |

| Supramolecular Chemistry | Naphthalene-containing macrocycles | Selective guest recognition, self-assembly |

Interdisciplinary Research Opportunities and Synergistic Approaches

The future of this compound chemistry lies in fostering interdisciplinary research and synergistic approaches that bridge the gap between fundamental chemistry and applied sciences. The inherent properties of this molecule and its derivatives offer numerous opportunities for collaboration across various fields.

In medicinal chemistry, the naphthalene scaffold is a well-established pharmacophore. lifechemicals.com The rational design of novel this compound-based compounds could lead to the discovery of new therapeutic agents. nih.gov For instance, collaborations with biochemists and pharmacologists could explore the potential of these compounds as enzyme inhibitors or receptor modulators. The use of this compound as a biochemical for proteomics research further underscores its potential in the life sciences. scbt.com

In materials science, collaborations with physicists and engineers are crucial for the development and characterization of new electronic and optical materials. The synthesis of novel this compound-containing polymers and small molecules could lead to advances in organic electronics, sensing, and photonics.

Furthermore, the study of polymethylnaphthalenes in geochemistry and environmental science provides another avenue for interdisciplinary research. Understanding the formation, fate, and transport of these compounds in the environment is of significant importance.

By embracing a collaborative and interdisciplinary mindset, the scientific community can unlock the full potential of this compound chemistry, leading to new discoveries and technological innovations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3,6,7-Tetramethylnaphthalene, and how is purity validated in laboratory settings?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or catalytic methylation of naphthalene derivatives. For purity validation, gas chromatography-mass spectrometry (GC-MS) is used, leveraging retention indices and fragmentation patterns from reference databases like NIST Chemistry WebBook . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with methyl group integration ratios and aromatic proton signals critical for validation .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- GC-MS : Retention indices and electron ionization (EI) mass spectra are compared against NIST reference data (e.g., m/z 184 for molecular ion C₁₄H₁₆⁺) .

- NMR : ¹H NMR shows distinct methyl group resonances (δ 2.2–2.8 ppm) and aromatic proton splitting patterns (δ 7.0–8.0 ppm). ¹³C NMR identifies quaternary carbons and methyl substituents .

- IR Spectroscopy : Absorbance bands for C-H stretching (2800–3000 cm⁻¹) and aromatic ring vibrations (1600 cm⁻¹) are key .

Q. What experimental models are used to assess acute toxicity of methylated naphthalenes?

- Methodological Answer : Rodent models (rats/mice) are standard for inhalation, oral, and dermal exposure studies. Protocols follow ATSDR inclusion criteria (Table B-1), including endpoints like respiratory distress, hepatic enzyme activity (e.g., CYP450 induction), and histopathology . Dose-response curves are analyzed using benchmark dose (BMD) modeling to estimate NOAEL/LOAEL values .

Advanced Research Questions

Q. What are the critical data gaps in understanding the toxicokinetics of this compound?

- Methodological Answer : Current gaps include:

- Metabolic Pathways : Limited data on cytochrome P450-mediated oxidation to epoxides or quinones, which may drive toxicity. Isotope-labeling studies (e.g., ¹⁴C-tracers) are needed to track metabolite distribution .

- Species-Specific Differences : Discrepancies in metabolic clearance between rodents and primates require comparative studies using liver microsomes or in silico modeling (e.g., PBPK) .

- Biomarker Identification : Adducts like hemoglobin or albumin conjugates (e.g., naphthoquinone-protein adducts) are understudied; targeted proteomics could resolve this .

Q. How do researchers reconcile contradictory findings in toxicity profiles across experimental models?

- Methodological Answer : Contradictions (e.g., hepatotoxicity in mice vs. no effect in rats) are addressed through:

- Risk of Bias Assessment : Tools like Table C-6/C-7 evaluate study design (randomization, blinding) and outcome reporting .

- Confidence Rating Systems : ATSDR’s 8-step framework rates evidence quality, prioritizing studies with low bias and reproducible endpoints .

- Mechanistic Studies : Comparative genomics (e.g., CYP1A1/2 expression differences) and in vitro assays (e.g., primary hepatocyte cultures) clarify interspecies variability .

Q. What systematic review methodologies ensure robust hazard identification for methylated naphthalenes?

- Methodological Answer : ATSDR’s protocol includes:

- Literature Screening : A two-step process (title/abstract → full-text) filters ~14,468 records to 566 relevant studies .

- Data Extraction : Standardized templates capture exposure routes, doses, and health outcomes (Table B-1) .

- Evidence Integration : Studies are weighted by design (e.g., cohort > case-control) and confidence ratings to derive hazard conclusions .

Key Research Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.